
2-(9-Anthryl)-2-hydroxyacetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9-Anthryl)-2-hydroxyacetic acid is an organic compound characterized by the presence of an anthracene moiety attached to a hydroxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(9-anthryl)-2-hydroxyacetic acid typically involves the Friedel-Crafts reaction, where ethyl (9-anthryl)glyoxylate is synthesized under solvent-free conditions. This intermediate is then reduced using sodium borohydride (NaBH4) to yield ethyl (9-anthryl)hydroxyacetate. Subsequent hydrolysis of this ester produces racemic this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(9-Anthryl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The anthracene moiety allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) is frequently used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
2-(9-Anthryl)-2-hydroxyacetic acid has diverse applications in scientific research:
Medicine: Investigated for its potential use in drug development and as a molecular probe.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(9-anthryl)-2-hydroxyacetic acid involves its interaction with molecular targets through its anthracene moiety. This interaction can influence various biochemical pathways, depending on the specific application. For instance, in NMR spectroscopy, the compound acts as a chiral derivatizing agent, forming diastereomeric complexes with carboxylic acids, which can then be analyzed to determine their absolute configuration .
Comparison with Similar Compounds
9-Anthraldehyde oxime: Used in the synthesis of various cyclic and heterocyclic compounds.
Ethyl (9-anthryl)glyoxylate: An intermediate in the synthesis of 2-(9-anthryl)-2-hydroxyacetic acid.
Uniqueness: this compound is unique due to its specific structural configuration, which combines the properties of anthracene with hydroxyacetic acid. This combination allows for unique reactivity and applications, particularly in chiral derivatization and molecular interaction studies.
Properties
Molecular Formula |
C16H12O3 |
|---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-anthracen-9-yl-2-hydroxyacetic acid |
InChI |
InChI=1S/C16H12O3/c17-15(16(18)19)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,17H,(H,18,19) |
InChI Key |
PDANNFQZVVHIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


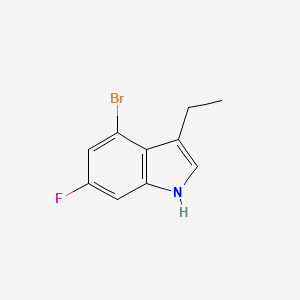
![6-Methyl-2,3-dihydrobenzo[b]thiophen-5-amine](/img/structure/B13701339.png)
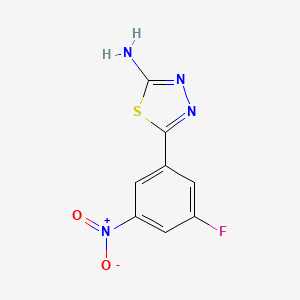
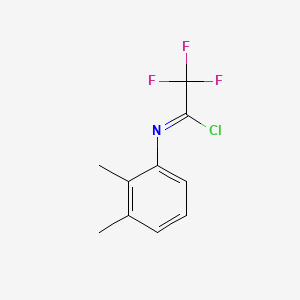
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide](/img/structure/B13701354.png)
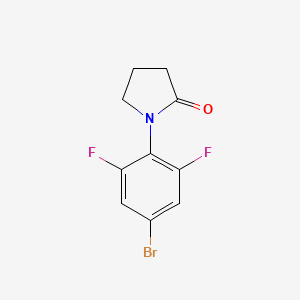
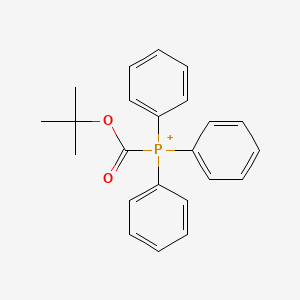
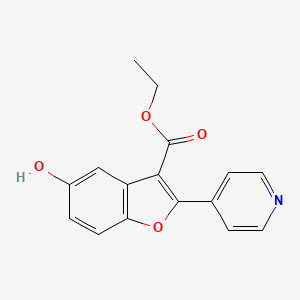
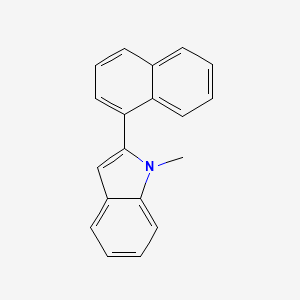

![2,2-Difluoro-8-(4-methoxyphenyl)-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13701388.png)
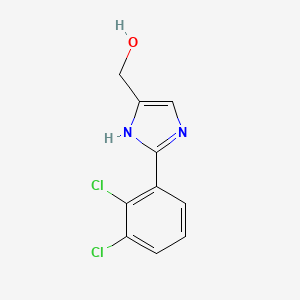
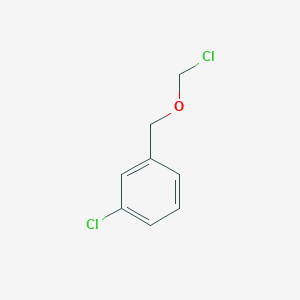
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)
